molecular formula C27H22N2O5S B2502977 3-(2-(Benzyloxy)phenyl)-5-(5-(tosylmethyl)furan-2-yl)-1,2,4-oxadiazole CAS No. 1358517-13-1

3-(2-(Benzyloxy)phenyl)-5-(5-(tosylmethyl)furan-2-yl)-1,2,4-oxadiazole

Cat. No. B2502977
CAS RN: 1358517-13-1
M. Wt: 486.54
InChI Key: WLMGBLUTDNWFJB-UHFFFAOYSA-N
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Description

The compound "3-(2-(Benzyloxy)phenyl)-5-(5-(tosylmethyl)furan-2-yl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The structure of this compound suggests that it may have interesting chemical properties and biological activities, as indicated by research on similar oxadiazole derivatives.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan has been studied, leading to the formation of cycloadducts and, under certain conditions, acylfurans and acylhydrazones . Additionally, the reaction of benzoylnitromethane with dipolarophiles in the presence of DABCO can yield furazan derivatives, which are related to 1,2,4-oxadiazoles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one oxygen atom. The substitution pattern on the ring can significantly affect the compound's properties. For example, the introduction of a benzyloxyphenyl group and a tosylmethylfuran moiety could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and biological activity .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including acylation, oxidation, and nucleophilic substitution . The chloromethyl group in such compounds can react with N- and S-nucleophiles, and the oxadiazole ring itself can be transformed under certain conditions . These reactions can be used to further modify the compound and create derivatives with specific properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and stability . Theoretical calculations and spectroscopic analyses can provide insights into the stability and tautomerism of these compounds . Moreover, the introduction of specific functional groups can lead to compounds with significant antioxidant activities, as seen in the case of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles .

Scientific Research Applications

Pharmacological Properties of Furoxans and Benzofuroxans

Furoxans (1,2,5-oxadiazole-2-oxides) and benzofuroxans (benzo[1,2-c]1,2,5-oxadiazole-1-oxides) are significant in organic chemistry for synthesizing various heterocycles. They possess diverse biological activities, including antimicrobial, antiparasitic, immunosuppressive, and anticancer effects. Recent advancements have seen these compounds incorporated into hybrid molecules, combining furoxan or benzofuroxan moieties with classical drug moieties, leading to new pharmacological agents like anti-ulcer drugs and vasodilators (Cerecetto & Porcal, 2005).

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have shown significant antimicrobial activity. A study synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives and tested their efficacy against bacterial and fungal strains, demonstrating substantial antimicrobial properties (Bhat, Al-Omar, & Siddiqui, 2013).

Antioxidant Activities

The synthesis of novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles aimed at exploring their antioxidant potential yielded compounds with significant antioxidant activities. This suggests the potential of 1,3,4-oxadiazole derivatives as leading compounds for developing new antioxidant agents (Rabie, Tantawy, & Badr, 2016).

Antischistosomal Agents

The synthesis of 1,2,5-oxadiazole-2-oxide (Furoxan) analogues for evaluating their potential as antischistosomal agents highlights the diverse therapeutic applications of oxadiazole derivatives. These studies focus on the SAR around the phenyl substituent and oxadiazole core, targeting thioredoxin-glutathione reductase inhibition and anti-schistosomal activity (Rai, Thomas, Leister, & Maloney, 2009).

Leishmanicidal Activities

Novel synthetic furoxan and benzofuroxan derivatives have been evaluated for their in vitro activity against Leishmania amazonensis, showing remarkable leishmanicidal activity. These compounds are considered promising drug candidates for treating leishmaniasis, demonstrating the therapeutic potential of oxadiazole derivatives in parasitic diseases (Dutra et al., 2014).

properties

IUPAC Name

5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5S/c1-19-11-14-22(15-12-19)35(30,31)18-21-13-16-25(33-21)27-28-26(29-34-27)23-9-5-6-10-24(23)32-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMGBLUTDNWFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Benzyloxy)phenyl)-5-(5-(tosylmethyl)furan-2-yl)-1,2,4-oxadiazole

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